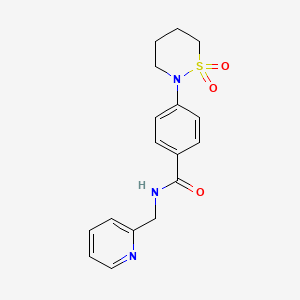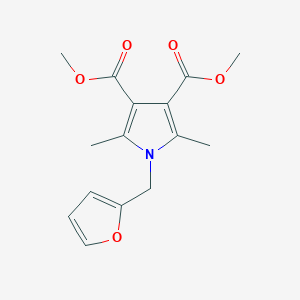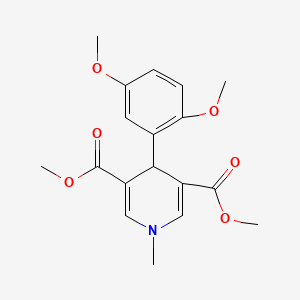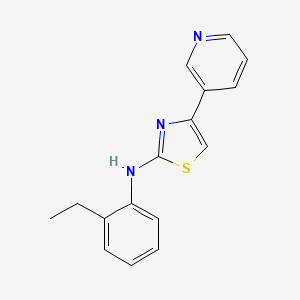
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide, also known as DTBM-P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been shown to exhibit promising results in various preclinical studies.
Applications De Recherche Scientifique
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant research areas is cancer treatment. Studies have shown that 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Mécanisme D'action
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide exerts its therapeutic effects through various mechanisms of action. In cancer, the compound induces apoptosis by activating the caspase cascade, a series of protease enzymes that play a crucial role in the programmed cell death process. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide also inhibits the NF-kappaB pathway, which is a signaling pathway involved in inflammation and cancer development.
In neurodegenerative diseases, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide inhibits the aggregation of misfolded proteins such as amyloid-beta and alpha-synuclein, which are associated with the pathogenesis of Alzheimer's and Parkinson's disease, respectively. The compound also activates the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress.
Biochemical and Physiological Effects
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, the compound inhibits cell proliferation, induces apoptosis, and inhibits cell migration and invasion. In neurodegenerative diseases, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide inhibits the formation of amyloid-beta plaques, protects dopaminergic neurons from oxidative stress-induced cell death, and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide for lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it an ideal candidate for preclinical studies. However, one of the limitations of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some of the future directions for research include:
- Clinical trials to determine the safety and efficacy of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide in cancer treatment and neurodegenerative diseases.
- Optimization of the synthesis method to improve the yield and solubility of the compound.
- Development of novel formulations of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide to improve its bioavailability and pharmacokinetic properties.
- Investigation of the compound's potential use in other diseases, such as infectious diseases and autoimmune disorders.
Conclusion
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The compound can be easily synthesized and purified, and has been shown to exhibit promising results in various preclinical studies. Further research is needed to determine its potential therapeutic applications in humans and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide involves the reaction of 2-pyridinemethanol with 4-(2-bromoacetyl)thiazolidine-2,5-dione in the presence of a base. This reaction results in the formation of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-pyridinylmethyl)benzamide as the final product. The purity of the compound can be further increased through recrystallization using an appropriate solvent.
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-15-5-1-2-10-18-15)14-6-8-16(9-7-14)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMIFVMXGXMCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
![N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5657563.png)



![4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}morpholine](/img/structure/B5657592.png)
![methyl 3-[(mesitylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5657597.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5657608.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5657611.png)

![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)
![N-benzyl-2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5657651.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5657666.png)